molecular formula C14H16N2O2S B2761852 Ethyl 2-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}acetate CAS No. 886499-53-2

Ethyl 2-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}acetate

Cat. No. B2761852
CAS RN: 886499-53-2
M. Wt: 276.35
InChI Key: YYIWASNJZQPRHB-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

Ethyl 2-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}acetate is a powder at room temperature . The related compound, ethyl 2-[(4-methylphenyl)amino]acetate, has a molecular weight of 193.25 .

Scientific Research Applications

Molecular Docking and Enzyme Inhibition Studies

Ethyl 2-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}acetate and related compounds have been studied for their α-glucosidase and β-glucosidase inhibition activities, which are crucial for managing diabetes and other metabolic disorders. One study demonstrated the efficient synthesis of these compounds and their high percentage inhibition towards these enzymes, with certain derivatives showing significant inhibition potency. Molecular docking studies further supported these findings by illustrating the compounds' bonding modes to the enzyme's active sites via amino and acetate groups, indicating their potential as therapeutic agents in treating diseases associated with enzyme dysregulation (Babar et al., 2017).

Antimicrobial Applications

The antimicrobial properties of thiazole derivatives, including this compound, have been explored through the synthesis of fused derivatives exhibiting promising in vitro activity against various bacterial and fungal isolates. Such studies highlight the potential of these compounds in developing new antimicrobial agents capable of addressing the increasing concern of antibiotic resistance (Wardkhan et al., 2008).

Crystal Structure Analysis

Understanding the crystal structure of this compound provides insights into its chemical behavior and interaction with biological targets. A study determined its crystal structure using X-ray methods, revealing a non-planar molecule significantly stabilized by intra- and inter-molecular hydrogen bonds. This structural information is vital for designing derivatives with enhanced biological activities (DyaveGowda et al., 2002).

Pharmacological Activities

Research into the pharmacological activities of this compound derivatives has shown promising results, particularly in anti-inflammatory, analgesic, and antioxidant activities. These studies are crucial for identifying new therapeutic agents with potential applications in treating inflammation, pain, and oxidative stress-related diseases (Attimarad et al., 2017).

properties

IUPAC Name

ethyl 2-[2-(4-methylanilino)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-3-18-13(17)8-12-9-19-14(16-12)15-11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIWASNJZQPRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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